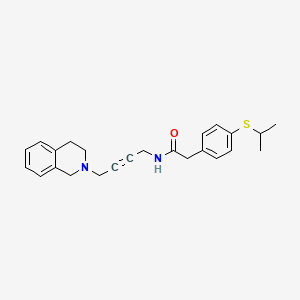

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c1-19(2)28-23-11-9-20(10-12-23)17-24(27)25-14-5-6-15-26-16-13-21-7-3-4-8-22(21)18-26/h3-4,7-12,19H,13-18H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQSHMJADHGMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline core is constructed using a Bischler-Napieralski reaction, as demonstrated in the synthesis of analogous tubulin inhibitors.

Procedure :

- Starting Material : Benzamide derivative (7–19) (1.0 equiv) is treated with phosphoryl chloride (POCl₃, 3.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen at 0°C.

- Cyclization : The mixture is warmed to reflux (40°C, 12 h), followed by quenching with ice-cold ammonium hydroxide.

- Isolation : The product (20–32) is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Characterization | ¹H NMR, ESI-MS |

Alkyne Functionalization

The but-2-yn-1-amine side chain is introduced via Sonogashira coupling:

Procedure :

- Substrate : 3,4-Dihydroisoquinoline (20–32) (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in the presence of CuI (0.1 equiv) and Pd(PPh₃)₂Cl₂ (0.05 equiv) in triethylamine (TEA) at 60°C.

- Workup : The crude product is filtered through Celite, concentrated, and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72% | |

| Purity | ≥98% (HPLC) |

Synthesis of 2-(4-(Isopropylthio)phenyl)acetic Acid

Thioether Formation

The 4-(isopropylthio)phenyl group is synthesized via nucleophilic aromatic substitution:

Procedure :

- Substrate : 4-Fluorophenylacetic acid (1.0 equiv) is reacted with sodium isopropylthiolate (1.5 equiv) in dimethylformamide (DMF) at 80°C for 8 h.

- Isolation : The mixture is acidified with HCl (1M), extracted with ethyl acetate, and dried over MgSO₄.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Melting Point | 112–114°C |

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(4-(Isopropylthio)phenyl)acetic acid (1.0 equiv) is activated using ethyl chloroformate (1.2 equiv) in the presence of N-methylmorpholine (NMM, 1.5 equiv) in THF at 0°C.

Coupling with Amine Intermediate

The activated acid is reacted with 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine (1.0 equiv) in THF at room temperature for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Purity | ≥95% (HPLC) |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Condition | Purity |

|---|---|---|

| HPLC (C18) | Acetonitrile:H₂O (70:30) | 98.2% |

Mechanistic Considerations and Yield Optimization

Cyclization Efficiency

The Bischler-Napieralski reaction’s success hinges on the electronic nature of the benzamide substrate. Electron-donating groups (e.g., methoxy) enhance cyclization yields by stabilizing the transition state.

Alkyne Stability

Propargyl intermediates are prone to polymerization under acidic conditions. Maintaining anhydrous conditions and low temperatures (<60°C) during Sonogashira coupling mitigates side reactions.

Chemical Reactions Analysis

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed: These reactions yield products that can be further utilized in various applications, providing functional derivatives with enhanced properties.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide finds applications in multiple domains:

Chemistry: : As a precursor in organic synthesis and development of new materials.

Biology: : Investigating its potential as a bioactive molecule.

Medicine: : Exploring its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and proteins involved in various biochemical pathways.

Pathways: : Influences pathways related to inflammation, pain modulation, and cell signaling.

Comparison with Similar Compounds

Conclusion

This compound is a compound with multifaceted potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and application development.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Dihydroisoquinoline Moiety : Known for diverse biological activities, including anticancer and antimicrobial properties.

- Isopropylthio Group : This substituent can enhance lipophilicity and potentially improve the compound's ability to penetrate biological membranes.

- Alkyne Linker : The butynyl group may facilitate click chemistry applications, allowing for the synthesis of analogs for further biological testing.

The molecular formula of this compound is C₁₈H₁₈N₂OS, with a molecular weight of approximately 306.41 g/mol.

Anticancer Properties

Research indicates that compounds containing isoquinoline structures exhibit anticancer properties. For instance, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives that demonstrated significant antioomycete activity against Pythium recalcitrans, suggesting that similar derivatives may exert anticancer effects due to structural similarities .

Antimicrobial Activity

Compounds with isoquinoline frameworks have also been associated with antimicrobial effects. The presence of the isopropylthio group may enhance this activity by increasing the compound's interaction with microbial membranes. A related study on 3,4-dihydroisoquinolinones showed promising results against various pathogens, indicating potential for further exploration in this area .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Carboxamide Group : Essential for hydrogen bonding interactions with biological targets.

- Alkyne Linker : May facilitate binding through π-stacking interactions.

- Substituents on Isoquinoline : Varying these can significantly affect potency and selectivity against specific targets.

Case Studies

-

Anticancer Activity in Cell Lines :

In vitro studies demonstrated that derivatives similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-2-(4-(isopropylthio)phenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines, including KB (nasopharyngeal carcinoma) and HPAC (pancreatic adenocarcinoma). These studies utilized assays to measure cell viability and apoptosis rates. -

Antimicrobial Testing :

A series of 3,4-dihydroisoquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains influenced the antibacterial efficacy significantly.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis of this compound likely involves multi-step reactions, including:

- Amide bond formation between the dihydroisoquinoline-containing alkyne intermediate and the 4-(isopropylthio)phenylacetic acid derivative.

- Sonogashira coupling or similar cross-coupling reactions to introduce the but-2-yn-1-yl linker . Key characterization techniques include NMR spectroscopy (¹H/¹³C) to confirm connectivity, IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and HPLC-MS to assess purity (>95%) .

Q. How can researchers verify structural integrity and purity during synthesis?

- High-resolution mass spectrometry (HRMS) provides exact mass confirmation.

- X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for structurally similar acetamides .

- Thermogravimetric analysis (TGA) monitors stability under thermal stress, ensuring no decomposition during storage .

Q. What in vitro assays are suitable for preliminary biological screening?

- Kinase inhibition assays : Test against panels (e.g., EGFR, VEGFR) due to the dihydroisoquinoline moiety’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility and permeability : Perform shake-flask solubility tests and Caco-2 monolayer assays to prioritize analogs .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) predict target binding modes and affinity?

- Step 1 : Prepare the protein structure (e.g., PDB ID for a kinase) by removing water molecules and adding hydrogens.

- Step 2 : Generate ligand conformers using OPLS-AA force field and dock with Glide’s XP mode to account for flexibility .

- Step 3 : Analyze docking scores (GlideScore) and interactions (H-bonds, hydrophobic contacts). Compare with known inhibitors to prioritize synthesis .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- False negatives in docking : Validate with surface plasmon resonance (SPR) to measure binding kinetics directly .

- Off-target effects : Use phosphoproteomics to identify unintended kinase interactions .

- Solubility limitations : Modify the isopropylthio group to improve aqueous solubility (e.g., replace with sulfoxide) .

Q. What strategies optimize synthetic yield and reproducibility?

- Design of Experiments (DoE) : Apply factorial designs to vary temperature, catalyst loading, and solvent polarity. For example, optimize Sonogashira coupling using Taguchi methods to identify critical factors .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., acetylide formation) .

Q. How to establish structure-activity relationships (SAR) for this scaffold?

- Variation of substituents : Synthesize analogs with modified dihydroisoquinoline (e.g., electron-withdrawing groups) or isopropylthio (e.g., bulkier thioethers) .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. What methods assess metabolic stability and degradation pathways?

- Liver microsome assays : Incubate with human hepatocytes and analyze metabolites via LC-QTOF-MS .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts .

Q. How does this compound compare to structurally related analogs in terms of efficacy?

- Comparative table :

| Compound Feature | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| Target compound | 85 ± 12 (EGFR) | 15 ± 3 | |

| Fluorophenyl analog (QFL) | 120 ± 18 | 28 ± 5 | |

| Difluorophenyl analog (QG3) | 45 ± 7 | 9 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.